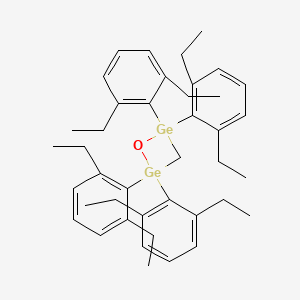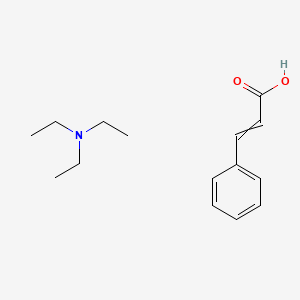
Dimethyl (3-methylbut-3-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-methylbut-3-en-1-yl)propanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of propanedioic acid, where two ester groups are attached to the central carbon atom. This compound is known for its unique structure, which includes a 3-methylbut-3-en-1-yl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (3-methylbut-3-en-1-yl)propanedioate can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-methylbut-3-en-1-ol with dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction proceeds via a nucleophilic substitution mechanism, where the alcohol group of 3-methylbut-3-en-1-ol attacks the carbonyl carbon of dimethyl malonate, leading to the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-methylbut-3-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols, depending on the nucleophile used.
Scientific Research Applications
Dimethyl (3-methylbut-3-en-1-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug intermediate and its role in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (3-methylbut-3-en-1-yl)propanedioate involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid, lacking the 3-methylbut-3-en-1-yl group.
Methyl 3-methylbut-2-en-1-yl propanedioate: A similar compound with a different alkyl group attached to the ester.
Isoprenol: A related compound with a similar structure but different functional groups.
Uniqueness
Dimethyl (3-methylbut-3-en-1-yl)propanedioate is unique due to its specific structural features, including the 3-methylbut-3-en-1-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
112391-42-1 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dimethyl 2-(3-methylbut-3-enyl)propanedioate |
InChI |
InChI=1S/C10H16O4/c1-7(2)5-6-8(9(11)13-3)10(12)14-4/h8H,1,5-6H2,2-4H3 |
InChI Key |
VBZMOOPIMYBBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)


![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)

![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)

![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)



![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)

